3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide
Overview
Description
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide is a chemical compound with the molecular formula C21H15NO2 and a molecular weight of 313.36 g/mol . It appears as a solid with a white to off-white color and is sparingly soluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Naphthol AS-BO, also known as 3-Hydroxy-N-1-naphthyl-2-naphthamide, is primarily used as a dye . It contains a chromophore, which is the part of the molecule responsible for its color . The primary targets of Naphthol AS-BO are the materials it is intended to color, such as fabrics in the textile industry .
Mode of Action
Naphthol AS-BO interacts with its targets by binding to the fabric fibers during the dyeing process . This interaction results in a change in the color of the fabric. The exact mechanism of this interaction is complex and depends on the specific properties of the fabric and the dyeing process used .
Biochemical Pathways
It has been found that naphthol as-bo can be degraded electrochemically . This degradation process is of ECE mechanism, where the rate-determining chemical step is of a second order .
Result of Action
The primary result of Naphthol AS-BO’s action is the coloration of fabrics . It is used in the textile industry to produce brightly colored fabrics . It is worth noting that naphthol as-bo is potentially carcinogenic and mutagenic , and its degradation can decrease the COD (Chemical Oxygen Demand) value to 90 .
Action Environment
The action of Naphthol AS-BO is influenced by various environmental factors. For example, the pH of the solution it is in can affect its electrochemical degradation . Additionally, the type of fabric and the specific conditions of the dyeing process can influence the efficacy of Naphthol AS-BO as a dye .
Preparation Methods
The synthesis of 3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide typically involves the following steps :
Starting Materials: The synthesis begins with 2,3-dihydroxybenzoic acid, which is reacted with chlorobenzene and sodium hydroxide to form a salt.
Dehydration: The salt is then dehydrated.
Condensation: The dehydrated product is condensed with 1-naphthylamine and phosphorus trichloride.
Neutralization and Purification: The resulting product is neutralized, distilled, filtered, washed, and dried to obtain the final compound.
Chemical Reactions Analysis
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide has a wide range of applications in scientific research :
Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.
Biology: The compound is used in biological studies to investigate its effects on different biological systems.
Industry: The compound is used in the dyeing industry for cotton, cotton yarn, and other fibers.
Comparison with Similar Compounds
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide can be compared with other similar compounds, such as :
3-Hydroxy-N-2-naphthyl-2-naphthamide: This compound has a similar structure but differs in the position of the naphthyl group.
2-Hydroxy-3-naphthoic Acid 2-Naphthylamide: Another similar compound with different functional groups.
Naphthol AS-BO: Known for its use in dyeing and printing applications.
These compounds share some similarities in their chemical structure and applications but differ in their specific properties and uses.
Properties
IUPAC Name |
3-hydroxy-N-naphthalen-1-ylnaphthalene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO2/c23-20-13-16-8-2-1-7-15(16)12-18(20)21(24)22-19-11-5-9-14-6-3-4-10-17(14)19/h1-13,23H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZGJNPVHADCFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC4=CC=CC=C4C=C3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051671 | |
Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132-68-3 | |
Record name | 3-Hydroxy-N-1-naphthalenyl-2-naphthalenecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. 37560 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphthol AS-BO | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37202 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxamide, 3-hydroxy-N-1-naphthalenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Hydroxy-N-1-naphthyl-2-naphthamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8051671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-N-1-naphthyl-2-naphthamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.615 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Naphthol AS-BO utilized in anti-counterfeiting applications?
A1: Naphthol AS-BO can be incorporated into paper pulp during the papermaking process. After the paper dries, a solution containing a chromophore diazonium salt, such as Chromophore Red-B, is applied to the paper surface. [, ] This creates a latent image that remains invisible until the paper is wiped with alcohol, triggering a color-forming reaction between Naphthol AS-BO and the chromophore, resulting in the appearance of red spots. This method provides a cost-effective and relatively simple way to add anti-counterfeiting features to paper documents. [, ]
Q2: What are the environmental concerns associated with Naphthol AS-BO and how are they being addressed?
A2: Naphthol AS-BO, like many azo dyes, raises concerns regarding its presence in wastewater from textile dyeing processes. [] Electrochemical degradation methods using nanoporous carbon paste electrodes have shown promise in breaking down Naphthol AS-BO in wastewater. [] This method effectively reduces both the chemical oxygen demand (COD) and the concentration of Naphthol AS-BO in the wastewater, making it a more environmentally friendly treatment option. []
Q3: How does the molecular weight of coupling components affect their application in dyeing acrylonitrile fibers?
A4: Studies on dyeing acrylonitrile fibers with azo dyes revealed that the molecular weight of the coupling component plays a crucial role in its effectiveness. [] Smaller molecules, such as β-naphthol and 2:3-hydroxynaphthoic acid, demonstrate better absorption into the fibers due to their higher diffusion rates. [] Larger molecules, including Naphthol AS-BO, face limitations in their application as they exhibit slower diffusion and lower absorption rates, making them less suitable for this specific dyeing process. []
Q4: Are there any documented toxicological studies on Naphthol AS-BO?
A5: One study investigated the effects of Naphthol AS-BO on rabbit kidneys. [] While the specific details of the study are limited in the provided abstract, it suggests that Naphthol AS-BO may have toxicological effects. Further research is needed to fully understand the potential health and environmental risks associated with this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.